molecular formula C6H10O3 B105812 2-Methyltetrahydrofuran-2-carboxylic acid CAS No. 61449-65-8

2-Methyltetrahydrofuran-2-carboxylic acid

Cat. No. B105812
CAS RN: 61449-65-8
M. Wt: 130.14 g/mol
InChI Key: WMQAQMYIZDJCDJ-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-carboxylic acid (2-MeTHF) is a compound that can be derived from renewable resources such as furfural or levulinic acid. It is considered an environmentally friendly solvent alternative due to its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic ethers like tetrahydrofuran (THF). Its applications span across various fields including organic synthesis, organometallics, organocatalysis, biotransformations, and lignocellulosic material processing .

Synthesis Analysis

The synthesis of 2-MeTHF-related compounds has been explored in several studies. For instance, an efficient synthesis of 2-substituted tetrahydrofuran derivatives was developed starting from 5-norborne-2-ol, leading to good yields of the title compounds . Another study presented a stereoselective synthetic route to 2-aryltetrahydrofuran derivatives, which are precursors to natural products like lignans . Additionally, a one-pot hydrogenation of levulinic acid to 2-MeTHF was achieved using Ni-Cu/Al2O3 catalysts in green solvents, demonstrating the potential of non-noble metal-based catalysts in this synthesis .

Molecular Structure Analysis

The molecular structure of 2-MeTHF and related compounds has been characterized using various analytical techniques. For example, the synthesized 2-aryltetrahydrofuran derivatives were characterized by elemental analysis, FT-IR, 1H NMR, and MS . In another study, the crystal and molecular structures of chiral and racemic forms of a related compound were analyzed using crystallography and ab initio theoretical methods .

Chemical Reactions Analysis

2-MeTHF has been used as a solvent in various chemical reactions due to its favorable properties. It has been employed in the regioselective enzymatic acylation of nucleosides, showing high catalytic activity and thermostability . Moreover, it has been used as a cosolvent in the synthesis of (S)-3-chloro-1-phenylpropanol, proving to be effective for asymmetric reduction of water-insoluble prochiral ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-MeTHF make it a suitable solvent for various applications. Its potential as a solvent for the extraction of levulinic acid from aqueous solutions was demonstrated, with high distribution coefficient values and successful performance in a continuous counter-current extraction column . These properties, along with its environmental benefits, suggest that 2-MeTHF could be considered for the extraction of other low molecular weight acids as well .

Scientific Research Applications

1. Biomass-Derived Chemical and Solvent Applications 2-Methyltetrahydrofuran, derived from biomass, is a significant solvent in organic chemistry. It has been effectively used in one-pot conversion processes involving non-precious metal catalysts for converting furfural into 2-methyltetrahydrofuran. This process involves two-stage packing in a single reactor, catalyzed by Lewis acid sites, and offers insights into the reaction pathway and mechanism, enhancing future design of 2-methyltetrahydrofuran catalysts (Liu et al., 2020).

2. Extraction of Levulinic Acid 2-Methyltetrahydrofuran has shown potential as a solvent for extracting levulinic acid from dilute aqueous solutions. Its high distribution coefficient values and performance in continuous counter-current columns suggest its suitability for extracting other low molecular weight acids such as formic or lactic acid (Laitinen et al., 2016).

3. Biofuel Compound and Green Solvent 2-Methyltetrahydrofuran is recognized as an attractive biomass-based platform chemical with potential as a biofuel compound. It can be synthesized from bio-based levulinic acid and γ-valerolactone. Studies have focused on the optimization of reaction conditions for the hydrogenation of γ-valerolactone over Ru/C and the subsequent conversion to 2-methyltetrahydrofuran (Al-Shaal et al., 2014).

4. Synthesis of Phosphatidylserine 2-Methyltetrahydrofuran has been used as a reaction medium for enzyme-mediated transphosphatidylation for synthesizing phosphatidylserine. This application highlights its efficiency and environmental friendliness in biosynthesis processes (Duan & Hu, 2013).

5. Organometallic Chemistry The stability of basic organometallic reagents in 2-methyltetrahydrofuran makes it suitable for processes involving these sensitive species, including asymmetric transformations. It is considered an environmentally friendly alternative in organometallic transformations (Monticelli et al., 2016).

6. Green Solvent in Solid-Phase Peptide Synthesis 2-Methyltetrahydrofuran has been proposed as a greener alternative solvent in solid-phase peptide synthesis, particularly for the incorporation of the first amino acid and for peptide precipitation after global deprotection, due to its reduced risk to human health and the environment (Al Musaimi et al., 2018).

7. Asymmetric Reduction in Biocatalysis It has been used in a cosolvent system for the asymmetric reduction of water-insoluble prochiral ketones, demonstrating its potential as an eco-friendly substitute for traditional organic solvents in biocatalysis (Tian et al., 2017).

8. Replacement for Dichloromethane in Biphasic Reactions 2-Methyltetrahydrofuran has been identified as a good substitute for dichloromethane in biphasic reactions due to its solvent polarity and Lewis base strength (Aycock, 2007).

9. Synthesis of Amphiphilic Copolymers It is used in the synthesis of amphiphilic copolymers via tandem polymerizations. The use of 2-methyltetrahydrofuran in these processes demonstrates its versatility and potential in reducing the environmental burden associated with pharmaceutical-grade polymer synthesis (Englezou et al., 2020).

10. Regioselective Enzymatic Acylation The biomass-derived 2-methyltetrahydrofuran has been used in the regioselective acylation of nucleosides, showing enhanced catalytic activity and thermostability compared to other solvents, highlighting its potential for sustainable and greener biocatalytic processes (Gao et al., 2012).

11. Conversion of Levulinic Acid to 2-Methyltetrahydrofuran Studies have shown the facile conversion of levulinic acid to 2-methyltetrahydrofuran using bimetallic catalysts, demonstrating the potential for sustainable chemical processes (Mizugaki et al., 2016).

12. Analysis and Quality Control 2-Methyltetrahydrofuran has been analyzed using capillary gas chromatography for quality control in its production process, demonstrating its importance as an organic intermediate and solvent (Hu-ku, 2015).

13. Ruthenium-Catalyzed Olefin Metathesis The use of 2-methyltetrahydrofuran in olefin metathesis with ruthenium catalysts has been explored, indicating its applicability in classical solvent replacement for such reactions (Smolen et al., 2014).

14. Enzymatic Acylation in Greener Solvents Enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to THF, has shown excellent regioselectivity and analytical yields, demonstrating its efficacy in biotransformations (Simeó et al., 2009).

15. Broad Application in Organic Chemistry 2-Methyltetrahydrofuran's properties make it suitable for applications in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials, indicating its broad utility in organic chemistry (Pace et al., 2012).

Safety And Hazards

2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It causes skin irritation and serious eye damage . It may form explosive peroxides .

Future Directions

There is a continuous interest in the synthetic community operating at academic and industrial levels towards 2-Methyltetrahydrofuran . The use of non-toxic, inexpensive Earth-abundant 3d metal catalysts as well as alternative energy sources are particularly attractive for environmentally benign transformations . The conversion of lignocellulosic biomass to levulinic acid is also a promising area of research .

properties

IUPAC Name

2-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAQMYIZDJCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390378
Record name 2-methyltetrahydrofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetrahydrofuran-2-carboxylic acid

CAS RN

61449-65-8
Record name 2-methyltetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxolane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (15 ml, 106 mmol) in THF (40 ml) at 0° C. was added n-BuLi (99 mmol, 1.6 M/Hex). After stirring the mixture for 30 min. DMPU (12 ml, 99 mmol) and tetrahydro-2-furoic acid (4.2 ml, 44 mmol) were added at 0° C. After 1 hr at 0° C., iodomethane (5.4 ml, 88 mmol) was added and the reaction mixture was allowed to warm to room temperature. After stirring overnight, the reaction mixture was partitioned between ethyl acetate and 1N HCl. The aqueous layer was extracted with ethyl acetate (2×500 ml) and chloroform (500 ml). The extracts were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography with methylene chloride/methanol/acetic acid=97:3:0.5 to afford the desired product as an oil (2.5 g).
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Synthesis routes and methods II

Procedure details

The major batch obtained above (88 g) was dissolved in 240 mL hot (60-65° C.) ethanol and cooled to room temperature gradually. After 24 h, no crystals had formed. Crystallization was induced by gradual and careful cooling to 8° C. when fine needles began to form. This mixture, after filtration over sintered glass and washing with cold acetone (−60° C.), provided 10 g of a free-flowing salt. The filtrate obtained was put on the rotovap until crystal began to form in the flask. It was then allowed to crystallize at 6° C. This provided 3 g more of the salt. The filtrate was again placed on the rotovap but more ethanol was removed (so that more crystals were formed in the flask) before recrystallizing the mixture at 4-5° C. This was repeated and together obtained 30 g more of the salt after filtration and washing as described above. A total of 43 g of salt was obtained from the first recrystallization. This material was dissolved in 120 mL of hot ethanol and left standing at for 48 hr at room temperature. This provided very few needles. The flask was cooled slowly to 4° C. to induce more recrystallization. This mixture containing fine needles was filtered over sintered glass and washed with cold acetone (−60° C.). More needles formed in the filtrate after addition of the acetone. This was also collected over sintered glass and washed with cold acetone. The process was repeated until no more solid came out from the filtrate. The clear filtrate was put on the rotovap and solvents were removed until cloudiness formed in the flask. This was then cooled to 4° C. to coax out more crystals which was collected as described before. This process of crystallization was repeated until crystallization ceased. A total of 33 g of material was obtained from the second crystallization. This material was subjected to 85 mL of hot ethanol and recrystallized again. This time, a substantial amount of needles came out above room temperature. This was collected and the filtrate treated as described before for the previous recrystallizations to provide 29.8 g of a free-flowing material after the third recrystallization. This white powder was dissolved in 78 mL of hot ethanol for the fourth recrystallization. This time, needles came out at room temperature. The fine needles (15 g) were harvested and the filtrate treated as previously described, to provide a total of 27.6 g of a white powder after pumping. The needles were crushed before pumping as they had a tendency to impregnate ethanol. 40 mg of this material was treated with 0.5 mL of a 3.85 M ethyl acetate solution of hydrogen chloride (g) to liberate the acid. The amine salt was removed by trituration with ether followed by filtration over sintered glass. The acid thus obtained had the following optical activity: [α]20D=−9.49 (c=0.78, MeOH), [α]20578=−10.38 (c=0.78, MeOH). For use in subsequent reactions, the 2(R)-methyl tetrahydrofuran-2-carboxylic acid was liberated from the salt using a solution of hydrogen chloride(g) in ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 2
2-Methyltetrahydrofuran-2-carboxylic acid
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2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 4
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyltetrahydrofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyltetrahydrofuran-2-carboxylic acid

Citations

For This Compound
1
Citations
PC Bélanger, HWR Williams - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
… The enantiomers of 2-methyltetrahydrofuran-2-carboxylic acid have been described in a German patent (8) but tetrahydrofuran-2-carboxylic acid seems not to have been resolved …
Number of citations: 4 cdnsciencepub.com

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